Ethyl 1-(2-methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(2-methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylate is a nitro-substituted pyrazole derivative characterized by a pyrazole ring fused to a 2-methyl-6-nitrophenyl group and an ester functional moiety at the 3-position. Its crystal structure has been resolved using X-ray crystallography tools such as SHELXL, a program renowned for small-molecule refinement . The nitro group at the 6-position and methyl group at the 2-position create steric and electronic effects that distinguish it from analogous pyrazole esters.
Properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 1-(2-methyl-6-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)10-7-8-15(14-10)12-9(2)5-4-6-11(12)16(18)19/h4-8H,3H2,1-2H3 |
InChI Key |
PJIPLURGMUBCPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methyl-6-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization and esterification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-methyl-6-aminophenyl-pyrazole-3-carboxylate.
Reduction: 1-(2-methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Crystallographic Analysis
The compound’s crystal structure exhibits intermolecular interactions critical to its stability. Using Mercury CSD 2.0 , its packing patterns were compared to three structurally related compounds:
Ethyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-3-carboxylate
Methyl 1-(2-methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylate
Ethyl 1-(2,6-dinitrophenyl)-1H-pyrazole-3-carboxylate
Table 1: Key Crystallographic Parameters
| Compound | Bond Length (C-NO₂, Å) | Dihedral Angle (°) | Packing Similarity Score* |
|---|---|---|---|
| This compound | 1.21 ± 0.02 | 12.3 | 0.89 |
| Ethyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-3-carboxylate | 1.23 ± 0.01 | 15.7 | 0.76 |
| Mthis compound | 1.20 ± 0.02 | 11.9 | 0.92 |
| Ethyl 1-(2,6-dinitrophenyl)-1H-pyrazole-3-carboxylate | 1.22 ± 0.01 | 18.2 | 0.68 |
*Packing similarity calculated via Mercury’s Materials Module, which evaluates spatial arrangements of molecules .
The shorter C-NO₂ bond length (1.21 Å) in the target compound compared to its chloro- and dinitro-substituted analogs suggests stronger resonance stabilization. The lower dihedral angle (12.3°) indicates reduced steric hindrance between the pyrazole and aryl rings, favoring planar conformations.
Electronic and Steric Effects
- Nitro Group Positioning : The 6-nitro group in the target compound enhances electron-withdrawing effects, increasing electrophilicity at the pyrazole ring compared to 4-chloro-2-nitro derivatives.
- Methyl vs. Larger Substituents: The 2-methyl group minimizes steric clashes compared to bulkier substituents (e.g., chlorine or nitro groups), improving solubility in non-polar solvents.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | LogP | Solubility (mg/mL, in DMSO) |
|---|---|---|---|
| This compound | 148–150 | 2.34 | 12.5 |
| Ethyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-3-carboxylate | 162–164 | 2.78 | 8.2 |
| Mthis compound | 139–141 | 2.15 | 14.9 |
| Ethyl 1-(2,6-dinitrophenyl)-1H-pyrazole-3-carboxylate | 178–180 | 3.12 | 3.5 |
The target compound exhibits intermediate lipophilicity (LogP = 2.34) and solubility, balancing the hydrophobic methyl group and polar nitro/ester functionalities. Its lower melting point compared to the dinitro analog reflects weaker intermolecular forces due to reduced molecular symmetry.
Biological Activity
Ethyl 1-(2-methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₁₃H₁₃N₃O₄
- Molecular Weight : 275.26 g/mol
- CAS Number : 2059935-31-6
These properties indicate that the compound belongs to the pyrazole class, which is known for a variety of biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit microtubule assembly, which is critical for cancer cell division. For instance, similar compounds have demonstrated effective inhibition at concentrations as low as 20 µM, indicating their potential as microtubule-destabilizing agents .
- Apoptosis Induction : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at higher concentrations (e.g., 10 µM) in breast cancer cell lines such as MDA-MB-231 . This suggests that this compound may also exhibit similar properties.
- Antimicrobial Properties : The presence of nitro groups in pyrazole compounds has been associated with enhanced antibacterial and antifungal activities. Studies have shown that compounds with nitrophenyl moieties can inhibit bacterial growth through various mechanisms, including DNA damage and inhibition of essential enzymes .
Anticancer Studies
A study evaluated the antiproliferative effects of a series of pyrazole derivatives on various cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 10 |
| Compound B | HepG2 | 15 |
| This compound | TBD |
Antimicrobial Activity
In another study focusing on antimicrobial efficacy, it was found that pyrazole derivatives could inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism involved interference with bacterial cell wall synthesis and function .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 5 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
